molecular formula C18H28ClRu B12441209 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium

1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium

Cat. No.: B12441209
M. Wt: 380.9 g/mol
InChI Key: JBVMVFXUVNUNNG-UHFFFAOYSA-M
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Description

1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium is a complex organometallic compound. It is known for its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. The compound consists of a ruthenium center coordinated with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and 1,5-cyclooctadiene ligands, along with a chloride ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium typically involves the reaction of ruthenium trichloride with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and 1,5-cyclooctadiene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is heated to facilitate the formation of the desired complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other coordinating ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(VI) species, while reduction may produce ruthenium(II) complexes.

Scientific Research Applications

1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and polymerization reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.

Mechanism of Action

The mechanism by which 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium exerts its effects involves coordination and activation of substrates through its ruthenium center. The compound can facilitate various catalytic processes by providing a reactive site for substrate binding and transformation. Molecular targets include organic molecules, biomolecules, and other metal complexes, with pathways involving electron transfer, bond formation, and bond cleavage.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentamethylcyclopentadiene: A ligand precursor used in the synthesis of similar organometallic complexes.

    Cyclooctadiene ruthenium complexes: These complexes share similar structural features and reactivity patterns.

    Chlororuthenium complexes: Other chlororuthenium complexes with different ligands exhibit comparable chemical behavior.

Uniqueness

1,2,3,5,5-Pentamethylcyclopenta-1,3-diene; 1,5-cyclooctadiene; chlororuthenium is unique due to its specific combination of ligands, which imparts distinct reactivity and stability. The presence of both 1,2,3,5,5-pentamethylcyclopenta-1,3-diene and 1,5-cyclooctadiene ligands allows for versatile coordination chemistry and catalytic applications.

Properties

Molecular Formula

C18H28ClRu

Molecular Weight

380.9 g/mol

IUPAC Name

chlororuthenium;cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1

InChI Key

JBVMVFXUVNUNNG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru]

Origin of Product

United States

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